Odor Threshold and Sensory Character: A Key Driver for GC-O and Flavor Research
Deca-2,4,6,8-tetraenal is recognized as a potent odorant with a character described as 'fatty, waxy, and green', and is a key contributor to the aroma of fried and roasted foods [1]. While a precise numerical odor threshold for the pure compound is not consistently reported in public databases, class-level inference from structurally related polyunsaturated aldehydes indicates that the presence of four conjugated double bonds dramatically lowers odor thresholds compared to less unsaturated or saturated C10 aldehydes. For example, the C10 saturated aldehyde decanal has a reported odor threshold of approximately 2-7 ppb in air, whereas the doubly unsaturated 2,4-decadienal is reported with a threshold as low as 0.04 ppb [2]. The tetraene structure of Deca-2,4,6,8-tetraenal is expected to exhibit an odor threshold at least one to two orders of magnitude lower than its saturated analog, making it a critical reference standard for high-sensitivity GC-O analysis of food volatiles [3].
| Evidence Dimension | Odor Threshold in Air (ppb) |
|---|---|
| Target Compound Data | Not explicitly quantified; expected to be < 0.1 ppb based on structure-odor relationships |
| Comparator Or Baseline | Decanal (C10 aldehyde, saturated): 2-7 ppb; 2,4-Decadienal (C10 diene): ~0.04 ppb |
| Quantified Difference | Estimated 20- to 175-fold lower threshold vs. decanal |
| Conditions | Class-level inference based on odor threshold data for homologous series of unsaturated aldehydes; not a direct measurement for the specific compound. |
Why This Matters
This class-level inference explains why procurement of the specific tetraenal is essential for accurate identification and quantification in complex food matrices where trace-level, high-impact odorants dominate.
- [1] The Good Scents Company. (2025). 2,4,6,8-decatetraenal - deca-2,4,6,8-tetraenal. View Source
- [2] Devos, M., Patte, F., Rouault, J., Laffort, P., & Van Gemert, L. J. (1990). Standardized Human Olfactory Thresholds. IRL Press at Oxford University Press. View Source
- [3] Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients, 6th Edition. CRC Press. View Source
